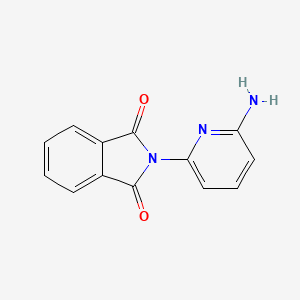
2-Amino-6-phthalimidopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6-phthalimidopyridine is a compound that belongs to the class of phthalimides, which are known for their diverse biological activities and applications in various fields. Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure, which is often functionalized to enhance their properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-6-phthalimidopyridine can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with 6-amino-2-pyridine . This reaction typically requires heating in the presence of a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the phthalimide ring.
Another method involves the use of metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes . This approach often employs palladium or copper catalysts and requires the presence of carbon monoxide as a carbonyl source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-phthalimidopyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
Applications De Recherche Scientifique
2-Amino-6-phthalimidopyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Amino-6-phthalimidopyridine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation . Additionally, its antibacterial activity may result from its interaction with bacterial enzymes, leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
2-Amino-6-phthalimidopyridine can be compared with other similar compounds, such as:
Phthalimide: The parent compound, which lacks the amino-pyridyl group and has different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C13H9N3O2 |
|---|---|
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-(6-aminopyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H9N3O2/c14-10-6-3-7-11(15-10)16-12(17)8-4-1-2-5-9(8)13(16)18/h1-7H,(H2,14,15) |
Clé InChI |
ONYVXFOFMZWBBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=N3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


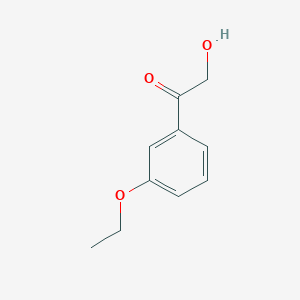
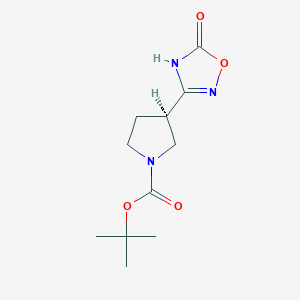
![Ethyl [(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetate](/img/structure/B8449263.png)
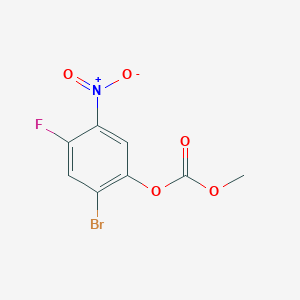
![Methyl 5-amino-2-chloro-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8449267.png)
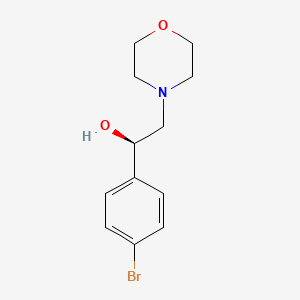
![2-[(4-Fluorobenzoylamino)acetyl]thiophene](/img/structure/B8449280.png)
![2-((2-Ethyl-8-methyl-6-(piperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B8449286.png)
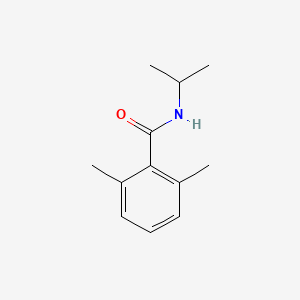
![3-(3,5-Dimethoxyphenyl)-1-ethyl-7-(methylsulfanyl)-3,4-dihydropyrimido[4,5-D]pyrimidin-2(1H)-one](/img/structure/B8449300.png)
![2-Iodo-1-(methyloxy)-3-[(2-methyl-2-propen-1-yl)oxy]benzene](/img/structure/B8449311.png)
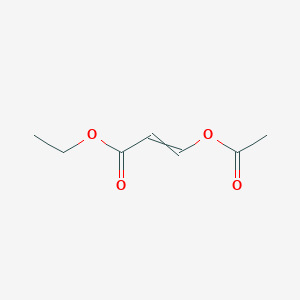
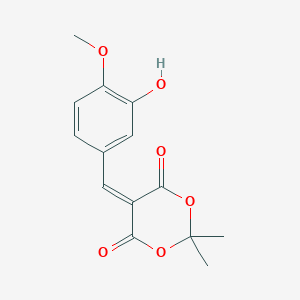
![2-Ethyl-7-methoxy-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B8449345.png)
